molecular formula C15H14N2O B14588350 9-Acridinamine, 4-methoxy-N-methyl- CAS No. 61299-61-4

9-Acridinamine, 4-methoxy-N-methyl-

Cat. No.: B14588350
CAS No.: 61299-61-4
M. Wt: 238.28 g/mol
InChI Key: NIUCPTBPQHWCIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Acridinamine, 4-methoxy-N-methyl- is a chemical compound with the molecular formula C15H14N2O. It belongs to the class of acridine derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of an acridine core, a methoxy group at the 4-position, and a methylamino group at the 9-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Acridinamine, 4-methoxy-N-methyl- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyacridine and N-methylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. Common solvents include ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) may be used.

    Reaction Steps: The reaction proceeds through a series of steps, including the formation of an intermediate, which is then further reacted to yield the final product. The reaction temperature and time are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 9-Acridinamine, 4-methoxy-N-methyl- may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-Acridinamine, 4-methoxy-N-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The methoxy and methylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydro derivatives.

Scientific Research Applications

9-Acridinamine, 4-methoxy-N-methyl- has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.

    Biology: It is used in biological research to study its effects on cellular processes and its potential as a fluorescent probe for imaging applications.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Industry: It finds applications in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 9-Acridinamine, 4-methoxy-N-methyl- involves its interaction with biological macromolecules, such as DNA and proteins. The compound can intercalate into the DNA double helix, disrupting the normal function of the DNA and inhibiting the activity of enzymes like topoisomerases. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The molecular targets and pathways involved in its action are still under investigation, but its ability to bind to DNA and proteins is a key aspect of its biological activity.

Comparison with Similar Compounds

Similar Compounds

    9-Acridinamine: This compound lacks the methoxy and N-methyl groups, making it less hydrophobic and potentially less active in certain applications.

    4-Methoxyacridine: This compound lacks the N-methylamino group, which may affect its ability to interact with biological targets.

    N-Methylacridine: This compound lacks the methoxy group, which may influence its electronic properties and reactivity.

Uniqueness

9-Acridinamine, 4-methoxy-N-methyl- is unique due to the presence of both methoxy and N-methylamino groups, which enhance its hydrophobicity and potentially improve its ability to interact with biological targets. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

61299-61-4

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

4-methoxy-N-methylacridin-9-amine

InChI

InChI=1S/C15H14N2O/c1-16-14-10-6-3-4-8-12(10)17-15-11(14)7-5-9-13(15)18-2/h3-9H,1-2H3,(H,16,17)

InChI Key

NIUCPTBPQHWCIT-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C=CC=C(C2=NC3=CC=CC=C31)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.